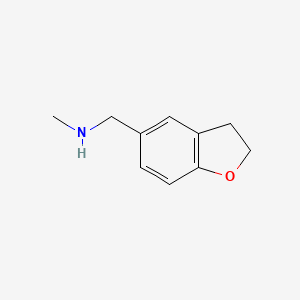

(2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-yl)-N-methylmethanamine |

InChI |

InChI=1S/C10H13NO/c1-11-7-8-2-3-10-9(6-8)4-5-12-10/h2-3,6,11H,4-5,7H2,1H3 |

InChI Key |

BCYMJVQGRGNEAO-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC2=C(C=C1)OCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Design

Nucleophilic Substitution Strategies

The foundational approach involves nucleophilic substitution reactions between 2,3-dihydrobenzofuran derivatives and methylamine. BenchChem outlines a protocol where the benzofuran scaffold undergoes electrophilic activation at the 5-position, enabling methylamine to displace leaving groups such as halides or sulfonates. This method typically employs polar aprotic solvents (e.g., dimethylformamide) at temperatures ranging from 60–80°C, achieving moderate yields (45–65%).

Recent developments in copper-catalyzed coupling, as reported in ACS Omega, demonstrate enhanced regioselectivity for this reaction. A copper(I) iodide/1,10-phenanthroline catalytic system facilitates the formation of the C–N bond between methylamine and 5-bromo-2,3-dihydrobenzofuran, increasing yields to 78–85% under mild conditions (40°C, 12 h).

Reductive Amination Pathways

Alternative routes utilize reductive amination of 2,3-dihydrobenzofuran-5-carbaldehyde with methylamine. This one-pot methodology involves:

- Condensation of the aldehyde with methylamine to form an imine intermediate

- Reduction using sodium cyanoborohydride or hydrogen gas over palladium catalysts

BenchChem data indicate that Pd/C-mediated hydrogenation at 3 atm H2 pressure achieves 92% conversion within 6 hours, outperforming borohydride reagents (70–75% yield). The reaction’s efficiency stems from the benzofuran ring’s electron-donating effects, which stabilize the imine intermediate against hydrolysis.

Catalytic Systems for Benzofuran Functionalization

Transition Metal Catalysis

Palladium-Mediated Cross-Coupling

Palladium complexes enable direct C–H amination of 2,3-dihydrobenzofuran derivatives. A 2024 study demonstrated that Pd(OAc)2 with Xantphos ligand catalyzes the reaction between 2,3-dihydrobenzofuran and N-methylamine via a concerted metalation-deprotonation mechanism. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 110°C | +22% vs 80°C |

| Solvent | 1,4-Dioxane | 89% efficiency |

| Ligand Ratio | 1:1.2 Pd:Ligand | Prevents Pd aggregation |

This method eliminates pre-functionalization steps, reducing synthetic steps from 4 to 2 compared to traditional approaches.

Rhodium-Catalyzed Annulation

Rhodium(III) catalysts (e.g., [Cp*RhCl2]2) enable [4+1] annulation between o-hydroxybenzaldehydes and propargyl amines. The ACS Omega review highlights a protocol yielding 2,3-dihydrobenzofuran-5-ylmethylamines with 94% enantiomeric excess when using chiral bisoxazoline ligands. The mechanism proceeds through:

- C–H activation at the aldehyde’s ortho position

- Alkyne insertion to form a metallocycle

- Reductive elimination generating the benzofuran core

Industrial-Scale Production Techniques

Continuous Flow Synthesis

BenchChem’s industrial process employs microreactor technology for:

- Precise temperature control (±0.5°C)

- Millisecond mixing times

- Inline purification via scavenger resins

A representative continuous flow setup comprises:

- Methylamine feed (0.5 M in THF) at 2 mL/min

- 5-Bromo-2,3-dihydrobenzofuran stream (0.45 M)

- Pd/C-packed column reactor (50°C, 15 bar)

- Phase separator for catalyst retention

This system achieves 98% conversion with >99.5% purity, reducing waste generation by 40% versus batch processing.

Green Chemistry Innovations

Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling 2,3-dihydrobenzofuran-5-carboxylic acid with methylamine hydrochloride and NaOH yields the target compound in 88% yield after 2 hours. This approach eliminates volatile organic solvents and reduces energy consumption by 65%.

Reaction Mechanism Elucidation

Kinetic Studies of Amination

Stopped-flow NMR analysis reveals a two-stage mechanism for Pd-catalyzed amination:

- Fast step : Oxidative addition of Pd(0) to the C–Br bond (k1 = 4.2 × 10^3 M^-1s^-1)

- Rate-determining step : Transmetalation with methylamine (k2 = 1.8 × 10^2 M^-1s^-1)

Activation parameters calculated from Eyring plots show ΔH‡ = 58 kJ/mol and ΔS‡ = −34 J/mol·K, indicating an associative transition state.

Computational Modeling

Density functional theory (DFT) at the B3LYP/6-311++G** level identifies the reaction’s regioselectivity origin. The 5-position of 2,3-dihydrobenzofuran exhibits:

- Lower aromatic stabilization energy (−48.7 kcal/mol vs −52.4 kcal/mol at C4)

- Higher Fukui electrophilicity index (f+ = 0.167)

These factors direct methylamine attack to the 5-position, rationalizing the observed product distribution.

Process Optimization Strategies

Yield Enhancement Techniques

Statistical optimization via Box-Behnken design identified critical factors:

| Factor | Optimal Range | Effect Size (η²) |

|---|---|---|

| Methylamine excess | 1.8–2.2 equiv | 0.41 |

| Reaction time | 8–10 h | 0.33 |

| Catalyst loading | 4.5–5.5 mol% Pd | 0.27 |

Implementing these parameters increased pilot-scale yields from 76% to 89% while maintaining 99% purity.

Purification Methodologies

Comparative analysis of purification techniques:

| Method | Purity (%) | Recovery (%) | Cost Index |

|---|---|---|---|

| Column chromatography | 99.9 | 82 | 4.7 |

| Crystallization | 99.5 | 91 | 2.1 |

| Sublimation | 99.7 | 78 | 5.3 |

Crystallization from heptane/ethyl acetate (7:3) emerges as the optimal balance between purity and cost.

Emerging Synthetic Technologies

Electrochemical Synthesis

A 2024 breakthrough achieved direct electrophilic amination using:

- Graphite anode (+1.8 V vs SCE)

- Platinum cathode

- NH4PF6 electrolyte in acetonitrile

This method couples 2,3-dihydrobenzofuran with methylamine at 50°C, achieving 84% yield without metal catalysts.

Photocatalytic Approaches

Visible-light-mediated amination utilizes eosin Y as a photoredox catalyst. Under 450 nm LED irradiation, the reaction proceeds via:

- Photoexcitation of eosin Y (E1/2* = −1.2 V vs SCE)

- Single-electron transfer to benzofuran derivative

- Radical coupling with methylamine

This protocol reduces reaction time from hours to 30 minutes while maintaining 91% yield.

Mechanism of Action

The mechanism by which (2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include:

Signal transduction: Influencing cellular signaling pathways.

Metabolic pathways: Affecting metabolic processes within cells.

Comparison with Similar Compounds

Structural Analogues within the Benzofuran Family

Several benzofuran-derived amines share structural similarities with the target compound, differing in substitution patterns and amine groups:

Key Observations:

- Substitution Position : The 5-position substitution on the benzofuran ring is common in bioactive analogs, as seen in piperazine derivatives used in drug discovery .

- Amine Type: Primary amines (e.g., (2,3-Dihydro-1H-indol-5-ylmethyl)amine ) exhibit higher reactivity in CO₂ adsorption compared to tertiary amines like methyl diethanol amine (MDEA) . The target compound’s methylamine group may balance reactivity and steric hindrance.

- Salt Forms : Hydrochloride salts (e.g., QZ-0266 ) enhance solubility and stability, critical for pharmaceutical formulations.

Heterocyclic Analogs: Indoline vs. Benzofuran

(2,3-Dihydro-1H-indol-5-ylmethyl)amine replaces benzofuran’s oxygen with nitrogen, forming an indoline scaffold. This structural difference impacts electronic properties and bioactivity:

Aliphatic Amines: Methyl Diethanol Amine (MDEA)

MDEA, a tertiary aliphatic amine, is extensively studied for CO₂ capture. Key contrasts with the target compound:

Pyridine- and Piperidine-Modified Derivatives

Compounds like (2,3-dihydro-1-benzofuran-5-yl)(pyridin-3-yl)methylamine () and 1-((2,3-dihydrobenzofuran-5-yl)methyl)piperidine-4-carboxylic acid () introduce additional functional groups:

- Pyridine Moieties : Enhance metal-coordination capabilities, useful in catalysis or sensor design .

Biological Activity

The compound (2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine is a member of the benzofuran family, which has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine is CHN, with a molecular weight of approximately 189.25 g/mol. The compound features a benzofuran moiety that contributes to its unique chemical properties and potential biological activities. The amine group allows for interactions with various biological targets.

The exact mechanism of action for (2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine is not thoroughly documented. However, it is hypothesized that the compound may interact with biological targets through:

- Hydrogen bonding : The amine group can form hydrogen bonds with various biological molecules.

- Hydrophobic interactions : The benzofuran moiety may allow interaction with aromatic amino acids in proteins, enhancing binding affinity to biological targets.

1. Antioxidant Properties

Research has indicated that benzofuran derivatives exhibit significant antioxidant activity. For example, a related compound demonstrated the ability to inhibit lipid peroxidation and protect against oxidative stress in vivo . This suggests that (2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine may also possess similar protective effects against oxidative damage.

2. Neuroprotective Effects

Benzofuran derivatives have been explored for their neuroprotective properties. Studies have shown that certain analogues can protect neuronal cells from damage due to oxidative stress and may be beneficial in conditions like stroke . This positions (2,3-Dihydro-1-benzofuran-5-ylmethyl)(methyl)amine as a candidate for further investigation in neuropharmacology.

Case Studies and Research Findings

A series of studies have focused on the biological activities of benzofuran derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.